1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane ring and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid typically involves multiple steps. One common approach is the reaction of 4-methylsulfanyl-3-nitrobenzoic acid with cyclopropane-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or DCC.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides.
Scientific Research Applications
1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfanyl-3-nitrobenzoic acid: Shares the nitro and methylsulfanyl groups but lacks the cyclopropane ring.
Cyclopropane-1-carboxylic acid: Contains the cyclopropane ring but lacks the nitro and methylsulfanyl groups.
N-(4-Methylsulfanyl-3-nitrobenzoyl)glycine: Similar structure but with a glycine moiety instead of the cyclopropane ring.
Uniqueness
1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid is unique due to the combination of its functional groups and the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[(4-methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-21-10-3-2-8(6-9(10)15(19)20)11(16)14-7-13(4-5-13)12(17)18/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHRIJGUBULJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)NCC2(CC2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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